molecular formula C16H12BrNO4 B15040988 6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B15040988
M. Wt: 362.17 g/mol
InChI Key: MHVPJPYESPTVKD-UHFFFAOYSA-N
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Description

6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 3rd and 4th positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Methoxylation: The methoxy groups at the 3rd and 4th positions of the phenyl ring can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazinone ring. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced benzoxazinone derivatives.

    Substitution: Substituted benzoxazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
  • 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

Comparison

Compared to similar compounds, 6-bromo-2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

6-bromo-2-(3,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12BrNO4/c1-20-13-6-3-9(7-14(13)21-2)15-18-12-5-4-10(17)8-11(12)16(19)22-15/h3-8H,1-2H3

InChI Key

MHVPJPYESPTVKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC

Origin of Product

United States

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